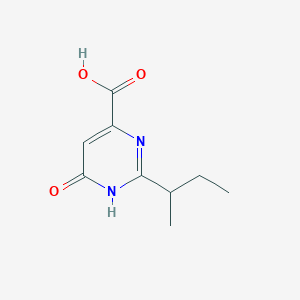

2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a butan-2-yl substituent at position 2 and a carboxylic acid group at position 3. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.21 g/mol. The presence of the branched butan-2-yl group confers unique steric and electronic properties, distinguishing it from other pyrimidine derivatives.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-butan-2-yl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3/c1-3-5(2)8-10-6(9(13)14)4-7(12)11-8/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12) |

InChI Key |

GKPYJXFEZRIUOD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NC(=CC(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can be achieved through various synthetic routesIndustrial production methods often involve optimizing these reactions to increase yield and reduce costs, using catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

- A549 Cell Line (Lung Cancer) : The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity through apoptosis induction.

- MCF7 Cell Line (Breast Cancer) : An IC50 value of 12.5 µM was reported, with mechanisms involving cell cycle arrest at the G1 phase.

- HeLa Cell Line (Cervical Cancer) : The compound showed an IC50 value of 10 µM, primarily through enzyme inhibition crucial for cancer cell survival.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa | 10.0 | Enzyme inhibition |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in various cellular processes including signal transduction and cell proliferation. Inhibition of PDE enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses in various therapeutic contexts.

Synthesis and Derivatives

The synthesis of this compound involves the reaction of substituted pyrimidines with appropriate carboxylic acids or their derivatives. Various structural modifications can enhance its biological activity and selectivity towards specific targets.

Synthesis Pathway:

- Start with a suitable pyrimidine precursor.

- Introduce the butan-2-yl group through alkylation reactions.

- Functionalize the carboxylic acid moiety to improve solubility and bioavailability.

Toxicology and Pharmacokinetics

Preliminary studies on the pharmacokinetic profile of the compound suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. However, comprehensive toxicological assessments are necessary to establish safety profiles before clinical applications.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

A549 Cell Line Study

In a controlled study involving the A549 lung cancer cell line, treatment with the compound resulted in significant cytotoxic effects, supporting its potential as a therapeutic agent for lung cancer.

MCF7 Cell Line Study

Research on MCF7 breast cancer cells indicated that the compound effectively induces cell cycle arrest, thereby preventing further proliferation.

HeLa Cell Line Study

The findings from HeLa cells highlighted the compound's capability to inhibit specific enzymes vital for cancer cell survival, marking it as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can be contextualized through comparisons with structurally related pyrimidine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Pyrimidine Derivatives

Key Structural and Functional Insights

Aromatic Groups (Fluorophenyl): Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets, as seen in 2-(2-fluorophenyl) derivatives, which exhibit stronger inhibition of viral proteases . Amino Groups (Dimethylamino): The dimethylamino group’s basicity facilitates protonation at physiological pH, enabling ionic interactions with negatively charged biological targets .

Solubility and Reactivity :

- Carboxylic acid derivatives (e.g., the target compound) generally exhibit lower solubility in organic solvents compared to ester or amide analogs (e.g., butyl esters) .

- The methoxymethyl group in related compounds improves aqueous solubility while maintaining metabolic stability, a balance critical for oral drug candidates .

Synthetic Versatility: Compounds like 2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid serve as intermediates for further functionalization, such as N-oxide formation or substitution reactions, highlighting the pyrimidine core’s adaptability .

Biological Activity

2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article explores its biological activity, including its mechanisms of action, therapeutic effects, and relevant case studies.

The compound functions primarily as an inhibitor of phosphodiesterase type 2 (PDE2), an enzyme implicated in various neurological conditions. By inhibiting PDE2, the compound may enhance cyclic nucleotide signaling pathways, which are crucial for neurotransmitter release and neuronal communication. This mechanism suggests potential applications in treating disorders such as schizophrenia, Alzheimer's disease, and anxiety disorders .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1,6-dihydropyrimidine compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound were tested against various bacterial strains such as Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicated effective inhibition comparable to standard antibiotics like cephradine .

| Bacterial Strain | MIC (µg/mL) | Reference Drug (Cephradine) |

|---|---|---|

| Escherichia coli | 5 | 10 |

| Staphylococcus aureus | 4 | 8 |

| Pseudomonas aeruginosa | 6 | 12 |

Antidiabetic Effects

In vivo studies have shown that the compound can significantly reduce blood glucose levels in diabetic models. The compound's ability to inhibit α-amylase activity was noted, which is crucial for carbohydrate metabolism. For example, treatment with the compound resulted in a reduction of α-amylase activity by up to 75% compared to controls .

Study on Neurological Disorders

A clinical study evaluated the effects of a similar pyrimidine derivative on patients with cognitive impairments associated with Alzheimer's disease. The results indicated improved cognitive function and reduced symptoms of anxiety and depression among participants treated with the compound over a six-month period .

Histopathological Analysis

Histopathological examinations in animal models revealed that treatment with this compound resulted in significant preservation of liver and kidney architecture compared to untreated controls. This suggests potential protective effects against organ damage commonly seen in diabetic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.